2,2'-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole)
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Overview
Description
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings linked by an ethane bridge, with cyclopropyl groups attached to the pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) typically involves the condensation of cyclopropyl-substituted pyrrole derivatives with ethane-1,1-diyl precursors. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with cyclopropylamines in the presence of a catalytic amount of iron(III) chloride under mild conditions . The reaction proceeds smoothly in water, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Scientific Research Applications
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(1,2-Ethanediyl)bis(3,4-diphenyl-1H-pyrrole-2,5-dione)
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is unique due to the presence of cyclopropyl groups attached to the pyrrole rings, which can impart distinct chemical and biological properties
Properties
CAS No. |
119830-61-4 |
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Molecular Formula |
C16H20N2 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2-cyclopropyl-5-[1-(5-cyclopropyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
InChI |
InChI=1S/C16H20N2/c1-10(13-6-8-15(17-13)11-2-3-11)14-7-9-16(18-14)12-4-5-12/h6-12,17-18H,2-5H2,1H3 |
InChI Key |
GIKCYWNBTCBNAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(N1)C2CC2)C3=CC=C(N3)C4CC4 |
Origin of Product |
United States |
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